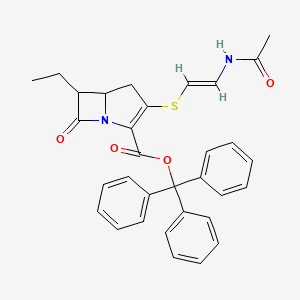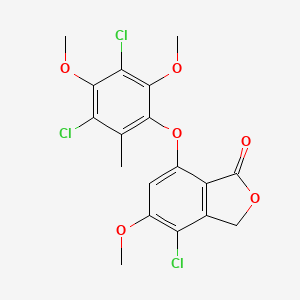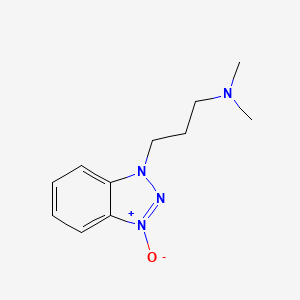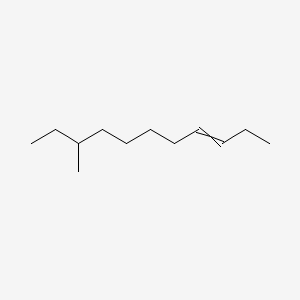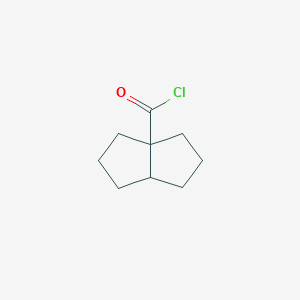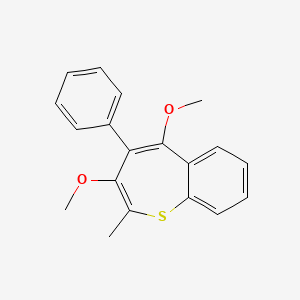
3,5-Dimethoxy-2-methyl-4-phenyl-1-benzothiepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethoxy-2-methyl-4-phenyl-1-benzothiepine is an organic compound belonging to the class of benzothiepines. This compound features a benzene ring fused with a thiepine ring, which is a seven-membered ring containing a sulfur atom. The presence of methoxy groups and a phenyl group adds to its unique chemical structure, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-2-methyl-4-phenyl-1-benzothiepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a benzene derivative, the introduction of methoxy groups can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base. The thiepine ring can be formed through cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, Friedel-Crafts alkylation, and other advanced organic synthesis methods are employed. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethoxy-2-methyl-4-phenyl-1-benzothiepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone or aldehyde groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from ketones or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethoxy-2-methyl-4-phenyl-1-benzothiepine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dimethoxy-2-methyl-4-phenyl-1-benzothiepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different core structure.
2,6-Dimethoxy-1,4-benzoquinone: Contains methoxy groups and a quinone structure.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Another methoxy-substituted benzene derivative.
Uniqueness
3,5-Dimethoxy-2-methyl-4-phenyl-1-benzothiepine is unique due to its benzothiepine core structure, which distinguishes it from other methoxy-substituted compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
72262-60-3 |
|---|---|
Molekularformel |
C19H18O2S |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
3,5-dimethoxy-2-methyl-4-phenyl-1-benzothiepine |
InChI |
InChI=1S/C19H18O2S/c1-13-18(20-2)17(14-9-5-4-6-10-14)19(21-3)15-11-7-8-12-16(15)22-13/h4-12H,1-3H3 |
InChI-Schlüssel |
XEYMFRWDQRFDPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C2=CC=CC=C2S1)OC)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
silane](/img/structure/B14456542.png)
